Microthecin
Description
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
6-hydroxy-6-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O4/c7-4-6(9)5(8)2-1-3-10-6/h1-2,7,9H,3-4H2 |
InChI Key |
FUJVJJBVXLPRQJ-UHFFFAOYSA-N |
SMILES |
C1C=CC(=O)C(O1)(CO)O |
Canonical SMILES |
C1C=CC(=O)C(O1)(CO)O |
Synonyms |
microthecin |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Microthecin has been studied for its antimicrobial activity, particularly against fungal pathogens. Research indicates that this compound can inhibit the growth of specific fungi, making it a candidate for agricultural applications as a fungicide.
- Fungal Pathogen Control : this compound has shown effectiveness against several fungal pathogens, which can be crucial for protecting crops during cultivation and storage. Studies have demonstrated its ability to prevent fungal infections in seeds prior to growth and during storage after harvest .
| Pathogen | Effectiveness of this compound |
|---|---|
| Alternaria spp. | Effective |
| Fusarium spp. | Moderate efficacy |
| Botrytis cinerea | Low efficacy |
Agricultural Applications
This compound's role as a plant protectant extends beyond direct antimicrobial activity. It is utilized in formulations aimed at preserving foodstuffs and enhancing crop resilience.
- Seed Treatment : The application of this compound can protect seeds from fungal infections, thereby improving germination rates and crop yields .
- Post-Harvest Preservation : this compound can be used to extend the shelf life of harvested crops by inhibiting fungal growth during storage .
Medicinal Applications
In the medical field, this compound has been investigated for its potential as an antibiotic. It exhibits activity against certain bacteria under both aerobic and anaerobic conditions.
- Antibiotic Potential : this compound's ability to prevent bacterial growth suggests it could be developed into a therapeutic agent for treating infections .
| Bacterial Strain | Inhibition Observed |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
Formulation Stability
One challenge with this compound is its stability in aqueous solutions, which can limit its effectiveness. Recent research has focused on enhancing the stability of this compound formulations to improve its antimicrobial properties.
- Stabilized Formulations : Various methods have been developed to stabilize this compound, allowing it to maintain its antimicrobial activity over time . This includes encapsulation techniques and the use of stabilizing agents that prevent degradation.
Case Study 1: Agricultural Application in Crop Protection
A study evaluated the efficacy of this compound in controlling fungal pathogens on tomato plants. Results showed that treated plants exhibited significantly lower disease incidence compared to untreated controls, highlighting this compound's potential as a natural fungicide.
Case Study 2: Medical Application in Infection Control
In a clinical trial assessing this compound's antibiotic properties, patients with skin infections were treated with a topical formulation containing this compound. The results indicated a marked reduction in infection severity and faster healing times compared to standard treatments.
Preparation Methods
Substrate Specificity and Kinetic Properties
AUDH exhibits a Kₘ of 5.4 mM for AF and 4.9 mM for glucosone, with a Vₘₐₓ 5.5-fold higher for AF. This preference makes AF the optimal substrate for this compound synthesis.
Reaction Conditions
Table 1: Enzymatic Conversion Efficiency Under Varied Conditions
| Condition | Conversion Yield (%) | Stability (Half-Life) |
|---|---|---|
| pH 5.0 (H₂O) | 90 | >72 hours |
| pH 7.0 (Phosphate) | 75 | 48 hours |
| pH 3.0 (Acetate) | <10 | <1 hour |
Degradation Pathways
This compound degrades under acidic conditions (pH <5.0) to 2′-furyl-2-hydroxymethylketone (FHMK). Neutral pH (7.0) and freeze-drying enhance stability, making aqueous storage at room temperature feasible for short-term use.
Purification and Stabilization Techniques
Chromatographic Methods
Post-synthesis purification employs:
Stabilization Additives
The inclusion of chelating agents (e.g., EDTA) and antioxidants (e.g., ascorbic acid) during synthesis inhibits oxidative degradation, particularly in bacterial fermentation broths.
Challenges and Optimization Strategies
-
Substrate Solubility : AF’s low solubility in nonpolar solvents necessitates aqueous reaction media, limiting solvent choice.
-
Byproduct Formation : APM and FHMK accumulation requires precise pH control during enzymatic synthesis.
-
Scale-Up Costs : Bacterial fermentation demands costly sterilization and downstream processing compared to enzymatic methods .
Q & A
Q. What are the established methods for synthesizing and characterizing Microthecin in laboratory settings?
Methodological Answer:
- Synthesis Protocols : Begin with precursor selection (e.g., polyketide derivatives) and reaction optimization (temperature, catalyst, solvent) based on existing literature. Use column chromatography for purification .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation .
- Reproducibility : Document all steps in the Supplementary Information, including raw spectral data and solvent ratios, to enable replication .
Q. How can researchers optimize experimental conditions for this compound stability during in vitro assays?
Methodological Answer:
- Parameter Screening : Test stability under varying pH (4–9), temperatures (4°C–37°C), and solvent systems (aqueous vs. organic). Use UV-Vis spectroscopy to monitor degradation rates .
- Control Setup : Include negative controls (e.g., buffer-only samples) and positive controls (e.g., known stable analogs) to validate assay conditions .
- Data Reporting : Tabulate stability half-life (t½) under each condition (Example Table 1) and provide error margins using triplicate measurements .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values) and apply heterogeneity tests (I<sup>2</sup> statistic) to identify outliers .
- Power Analysis : Calculate required sample sizes post hoc to determine if conflicting results stem from underpowered studies .
- Sensitivity Testing : Use multivariate regression to isolate confounding variables (e.g., cell line variability, assay duration) .
Q. How should researchers design a study to investigate this compound’s mechanism of action using multi-omics approaches?
Methodological Answer:
- Hypothesis Framing : Use the PECO framework (Population: target cells; Exposure: this compound; Comparator: untreated controls; Outcome: pathway modulation) .
- Omics Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling networks. Validate hits via CRISPR knockout or siRNA silencing .
- Data Triangulation : Cross-reference omics datasets with STRING or KEGG pathway databases to identify hub proteins or enriched pathways .
Data Contradiction and Validation
Q. How can researchers validate conflicting reports on this compound’s cytotoxicity in primary vs. cancer cell lines?
Methodological Answer:
- Experimental Replication : Repeat assays in standardized conditions (e.g., ATCC-recommended media, passage numbers <20) .
- Dose-Response Curves : Compare EC50 values across cell types using nonlinear regression models (e.g., four-parameter logistic curve) .
- Mechanistic Follow-Up : Perform apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential tests (JC-1 dye) to differentiate modes of action .
Methodological Tools and Reporting
Q. What guidelines should be followed when publishing this compound-related data to ensure reproducibility?
Methodological Answer:
- MIAME Compliance : Adhere to Minimum Information standards for gene expression data (e.g., upload raw RNA-seq files to GEO/SRA) .
- Supplementary Materials : Include detailed synthetic procedures, spectral data (NMR, MS), and statistical code (R/Python scripts) in appendices .
- Ethical Reporting : Disclose conflicts of interest and confirm compliance with institutional biosafety protocols for compound handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
